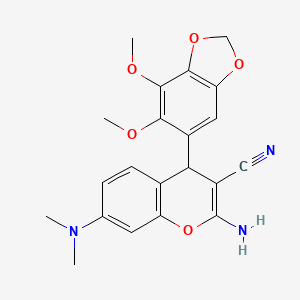![molecular formula C18H18N4O2 B11462040 5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11462040.png)
5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials often include a pyridine derivative, a pyrimidine derivative, and a methoxyphenyl group. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or copper-based catalysts.
Solvents: Organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 80°C to 150°C.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The pyrrolidinyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides or amines under basic conditions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydropyrimidinones.
Substitution Products: Various substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- 5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine-4(3H)-one
Uniqueness
“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a pyrrolidinyl group on a pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O2/c1-24-13-6-4-5-12(11-13)14-7-8-19-16-15(14)17(23)21-18(20-16)22-9-2-3-10-22/h4-8,11H,2-3,9-10H2,1H3,(H,19,20,21,23) |
InChI Key |
CQLWLBMKSSHHPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one](/img/structure/B11461981.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11461992.png)

![3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461997.png)
![1,2-Dicyano-3-[(2,3-dimethoxyphenyl)carbonyl]cyclopropanecarboxamide](/img/structure/B11462002.png)
![2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11462009.png)
![N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11462010.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11462018.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11462022.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B11462029.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11462030.png)
![7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11462033.png)
![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone](/img/structure/B11462038.png)
